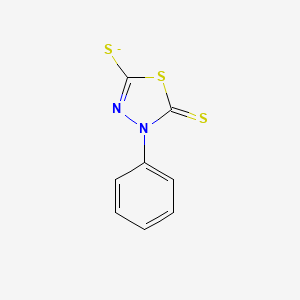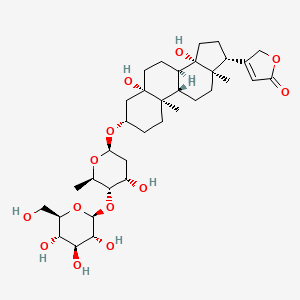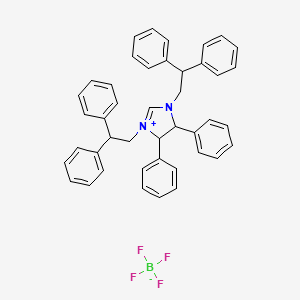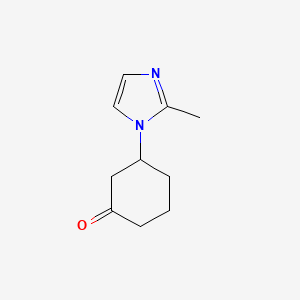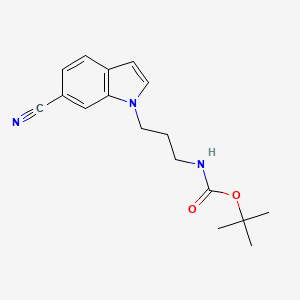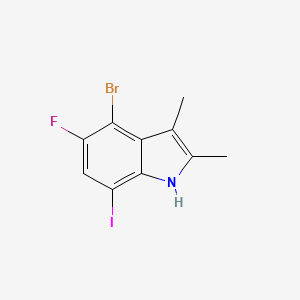
4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of bromine, fluorine, and iodine substituents on the indole ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole typically involves multi-step organic reactions. One common approach is the electrophilic substitution of an indole precursor with bromine, fluorine, and iodine reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2,3-diones, while reduction can produce indole derivatives with reduced halogen substituents .
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The presence of halogen substituents can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-Bromo-5-fluoro-2,3-dimethyl-1H-indole
- 4-Bromo-7-iodo-2,3-dimethyl-1H-indole
- 5-Fluoro-7-iodo-2,3-dimethyl-1H-indole
Uniqueness: The unique combination of bromine, fluorine, and iodine substituents in 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole distinguishes it from other indole derivatives. This specific substitution pattern can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H8BrFIN |
|---|---|
Peso molecular |
367.98 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole |
InChI |
InChI=1S/C10H8BrFIN/c1-4-5(2)14-10-7(13)3-6(12)9(11)8(4)10/h3,14H,1-2H3 |
Clave InChI |
PWFDDZNXYOOQEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C(C=C(C(=C12)Br)F)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


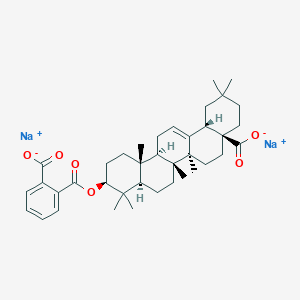

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
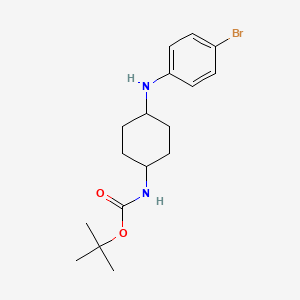
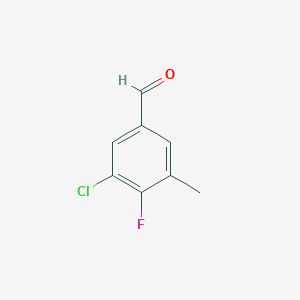
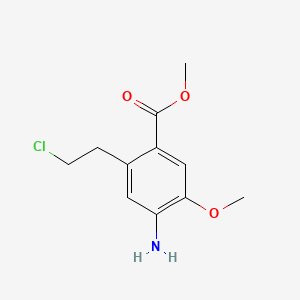
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
